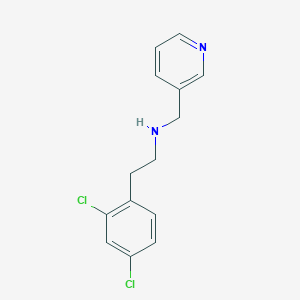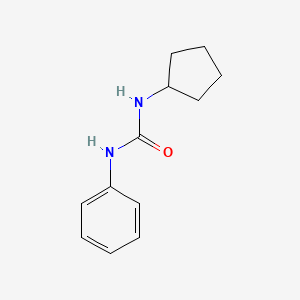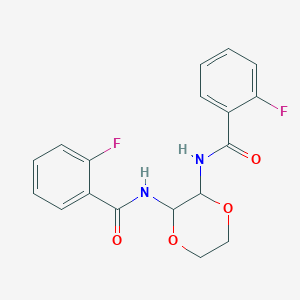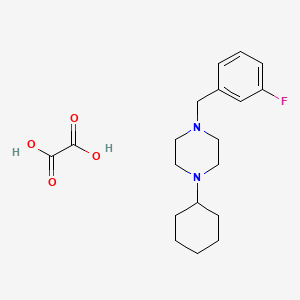![molecular formula C21H27N3O3 B4889671 6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as HPPN and has been synthesized using various methods.
作用机制
The mechanism of action of HPPN is not fully understood. It has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. HPPN has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
HPPN has been found to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. HPPN has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, HPPN has been found to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using HPPN in lab experiments is its neuroprotective effects, which make it useful for studying the mechanisms of neurodegenerative diseases. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer. However, one limitation of using HPPN in lab experiments is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for HPPN research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of HPPN and its effects on various biochemical and physiological processes.
合成方法
HPPN can be synthesized using various methods such as the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with nicotinoyl chloride. The yield of this method is around 30%. Another method involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 3-(4-methoxyphenyl)propylamine followed by the reaction with 2-chloronicotinoyl chloride. This method has a higher yield of around 70%.
科学研究应用
HPPN has been studied for its potential applications in scientific research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. HPPN has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-19-7-4-16(5-8-19)3-2-12-22-21(26)17-6-9-20(23-15-17)24-13-10-18(25)11-14-24/h4-9,15,18,25H,2-3,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDWQJXVYJBCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![ethyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4889670.png)

